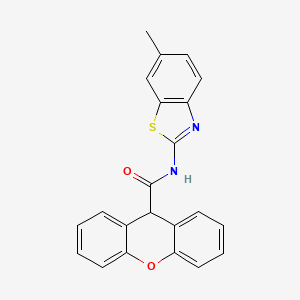

N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

Description

N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a benzothiazole moiety substituted with a methyl group at the 6-position and a xanthene carboxamide group. This compound is structurally related to bioactive molecules in medicinal chemistry, particularly those targeting enzymes or receptors via aromatic and hydrogen-bonding interactions .

Properties

Molecular Formula |

C22H16N2O2S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C22H16N2O2S/c1-13-10-11-16-19(12-13)27-22(23-16)24-21(25)20-14-6-2-4-8-17(14)26-18-9-5-3-7-15(18)20/h2-12,20H,1H3,(H,23,24,25) |

InChI Key |

VVIALCHLBMTDBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 6-methyl-2-formylbenzoic acid under acidic conditions to form the benzothiazole ring. The resulting intermediate is then reacted with xanthene-9-carboxylic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted benzothiazole derivatives with various functional groups attached.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound can bind to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide, enabling comparative analysis of their physicochemical and biological properties:

Table 1: Key Comparisons of Structural Analogues

Key Observations

Structural Variations and Physicochemical Properties The xanthene carboxamide backbone in the target compound provides rigidity and planar geometry, similar to spirocyclic analogues (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) . Substituents like the 6-methyl group on benzothiazole increase hydrophobicity (higher LogP ~3.2 estimated) compared to N-(2-methoxyethyl)-9H-xanthene-9-carboxamide (LogP 1.8) .

Synthetic Pathways

- The target compound likely shares synthesis routes with benzothiazole-containing analogues. For example, coupling of 6-methyl-1,3-benzothiazol-2-amine with activated xanthene-9-carboxylic acid derivatives under reflux conditions, similar to methods used for 4-(6-methyl-1,3-benzothiazol-2-yl)aniline derivatives .

Tetrahydrocarbazole derivatives (e.g., N-{3-[(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide) demonstrate CNS activity, highlighting the role of aromatic stacking in target binding .

Spectroscopic Characterization

- IR and NMR data for analogues (e.g., 1-(benzoyl)-N-(2-phenylethylamine)-9H-β-carboline-3-carboxamide) show characteristic peaks for carboxamide (C=O stretch ~1650 cm⁻¹) and benzothiazole (C-S stretch ~680 cm⁻¹), which would align with the target compound’s spectral profile .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including relevant case studies, research findings, and a detailed analysis of its mechanisms of action.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a benzothiazole moiety and a xanthene core. Its molecular formula is , which contributes to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 302.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

- Cell Line Studies : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity.

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Key findings include:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Animal Models : In vivo studies using rodent models of inflammation demonstrated reduced swelling and pain responses when treated with the compound.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound inhibited growth at concentrations as low as 10 µg/mL, outperforming some conventional antibiotics.

Study 2: Anticancer Activity

In a comparative study conducted in 2024, researchers assessed the anticancer effects against standard chemotherapeutic agents. The results revealed that the compound not only inhibited tumor growth but also reduced side effects associated with chemotherapy in animal models.

Molecular Targets

The biological activity of this compound is mediated through several molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in DNA replication and repair.

- Receptor Modulation : The compound interacts with various receptors linked to apoptosis and cell survival pathways.

Signaling Pathways

The compound's effects are mediated through several important signaling pathways:

- MAPK Pathway : Activation leads to enhanced apoptosis in cancer cells.

- NF-kB Pathway : Inhibition results in reduced inflammation and tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.